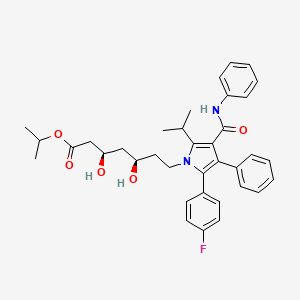
Atorvastatin Isopropyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Atorvastatin Isopropyl Ester is a derivative of atorvastatin, a well-known statin used to lower cholesterol levels in the body Statins, including atorvastatin, work by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in the production of cholesterol
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Atorvastatin Isopropyl Ester typically involves the esterification of atorvastatin with isopropyl alcohol. The process can be carried out using various catalysts and under different conditions. One common method involves the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification reaction. The reaction is usually conducted under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of high-purity reagents and solvents is essential to ensure the quality of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the ester in its pure form .
化学反応の分析
Types of Reactions: Atorvastatin Isopropyl Ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the isopropyl group with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used
科学的研究の応用
Atorvastatin Isopropyl Ester has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studies have explored its effects on lipid metabolism and its potential as a lipid-lowering agent.
Medicine: Research is ongoing to investigate its potential therapeutic benefits in treating hyperlipidemia and cardiovascular diseases.
Industry: It is used in the development of pharmaceutical formulations and as a reference standard in quality control processes
作用機序
Atorvastatin Isopropyl Ester exerts its effects by inhibiting the enzyme HMG-CoA reductase, similar to atorvastatin. This inhibition reduces the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By lowering cholesterol levels, it helps reduce the risk of cardiovascular diseases. The compound primarily targets the liver, where it decreases hepatic cholesterol production and increases the uptake of low-density lipoprotein (LDL) from the bloodstream .
類似化合物との比較
Atorvastatin: The parent compound, widely used as a cholesterol-lowering drug.
Simvastatin: Another statin with a similar mechanism of action.
Rosuvastatin: Known for its high potency and efficacy in lowering cholesterol levels
Uniqueness: Atorvastatin Isopropyl Ester is unique due to its esterified form, which may offer different pharmacokinetic properties compared to its parent compound. This modification can potentially enhance its stability, solubility, and bioavailability, making it a valuable compound for further research and development .
特性
分子式 |
C36H41FN2O5 |
|---|---|
分子量 |
600.7 g/mol |
IUPAC名 |
propan-2-yl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C36H41FN2O5/c1-23(2)34-33(36(43)38-28-13-9-6-10-14-28)32(25-11-7-5-8-12-25)35(26-15-17-27(37)18-16-26)39(34)20-19-29(40)21-30(41)22-31(42)44-24(3)4/h5-18,23-24,29-30,40-41H,19-22H2,1-4H3,(H,38,43)/t29-,30-/m1/s1 |
InChIキー |
OAXYMQWHRMFLAR-LOYHVIPDSA-N |
異性体SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)OC(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
正規SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















